molecular formula C30H28N4O3S B2520063 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 2034584-48-8

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2520063
CAS No.: 2034584-48-8
M. Wt: 524.64
InChI Key: WPXXRIONAAWKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research into pyrimidine derivatives often focuses on the synthesis of novel compounds with potential biological activities. For example, studies on the synthesis of pyrimidine derivatives have identified compounds with significant anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These activities are generally attributed to the inhibition of various biological pathways or interactions with specific receptors in the body.

  • A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed compounds with anti-inflammatory and analgesic properties, showing high inhibitory activity on cyclooxygenase-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities

Another significant area of research involves evaluating the antitumor activities of pyrimidine derivatives. These compounds are investigated for their potential to inhibit the growth of various cancer cell lines, making them candidates for antitumor drug development.

  • Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown that the majority of these newly synthesized compounds displayed potent anticancer activity, comparable to that of known anticancer drugs, across several human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have also been explored for their antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains to assess their efficacy in inhibiting growth or killing these microorganisms.

  • A study on the antimicrobial activities of synthesized thiazoles and their fused derivatives showed efficacy against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.

Future Directions

Thieno[3,2-d]pyrimidine derivatives, such as the compound , hold a unique place in medicinal chemistry due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds, their potential therapeutic applications, and the development of more efficient synthesis methods .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-2-37-24-15-13-23(14-16-24)34-29(36)28-27(25(19-32-28)22-11-7-4-8-12-22)33-30(34)38-20-26(35)31-18-17-21-9-5-3-6-10-21/h3-16,19,32H,2,17-18,20H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXXRIONAAWKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.